Sah-sos1A tfa

KRAS inhibitor validation biophysical screening surface plasmon resonance

SAH-SOS1A TFA is a hydrocarbon-stapled peptide whose reported KRAS-binding has been refuted by orthogonal biophysical methods (SPR, ITC, DSF). Its apparent cytotoxicity (IC50 5–15 µM) arises from membrane lysis (LDH EC50 10–30 µM), not target engagement. Procure as the best-characterized false-positive reference for validating KRAS inhibitor screening cascades—use alongside true-positive controls (BI-3406, KRpep-2d) to benchmark assay specificity across FP±detergent, SPR, DSF, and LDH counter-screens. Also serves as membrane lysis positive control and stapled peptide physicochemical comparator. TFA salt ensures distinct solubility vs. free base (CAS 1652561-87-9).

Molecular Formula C102H160F3N27O30
Molecular Weight 2301.5 g/mol
Cat. No. B15606200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSah-sos1A tfa
Molecular FormulaC102H160F3N27O30
Molecular Weight2301.5 g/mol
Structural Identifiers
InChIInChI=1S/C100H159N27O28.C2HF3O2/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132;3-2(4,5)1(6)7/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109);(H,6,7)/b14-13-;/t55-,56+,57+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,78-,79-,80-,99-,100-;/m0./s1
InChIKeyGGEGRVPPJGZDBZ-FXFMIHBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAH-SOS1A TFA Procurement Guide: What Researchers Need to Know Before Ordering This Stapled Peptide SOS1-KRAS Inhibitor


SAH-SOS1A TFA (CAS 2896737-31-6, MW 2301.55) is the trifluoroacetate salt of a hydrocarbon-stapled α-helical peptide designed to mimic the SOS1 helical domain (residues 929–944) and disrupt the SOS1–KRAS protein–protein interaction [1]. Initially characterized as binding wild-type and mutant KRAS (G12D, G12V, G12C, G12S, Q61H) with nanomolar affinity (EC50 106–175 nM in fluorescence polarization assays) and impairing KRAS-driven cancer cell viability (IC50 5–15 µM), subsequent orthogonal biophysical analyses have demonstrated that SAH-SOS1A does not engage KRAS in reporter-free assays and that its cytotoxicity arises from membrane-lytic off-target activity rather than on-target KRAS inhibition [2]. The TFA salt formulation offers distinct solubility and storage characteristics compared to the free-base form (CAS 1652561-87-9), making salt-form selection a key procurement consideration [3].

Why SAH-SOS1A TFA Cannot Be Interchanged with Small-Molecule SOS1 Inhibitors Like BI-3406 or BAY-293


SAH-SOS1A TFA occupies a fundamentally different evidentiary position from well-validated small-molecule SOS1 inhibitors such as BI-3406 and BAY-293. Whereas BI-3406 has been confirmed to bind the SOS1 catalytic domain (Kd 9.7 nM) via orthogonal biophysical methods, block SOS1–KRAS interaction (IC50 5–6 nM), and demonstrate oral bioavailability with in vivo xenograft efficacy, SAH-SOS1A has been shown in independent replication studies to lack genuine KRAS binding in surface plasmon resonance and isothermal titration calorimetry . Its reported cytotoxicity (IC50 5–15 µM) overlaps with the concentration range at which it induces non-specific membrane lysis (LDH release EC50 10–30 µM), and it exhibits anti-proliferative activity even in KRAS-independent cell lines such as U-2 OS and A549 [1]. The original fluorescence polarization binding signal is abolished upon addition of detergent, indicating that the apparent affinity arises from peptide adsorption to assay plates rather than authentic KRAS engagement [1]. Consequently, SAH-SOS1A TFA cannot serve as a substitute for validated SOS1–KRAS interaction inhibitors in target-engagement studies. Its principal utility lies as a well-characterized false-positive reference standard for assay validation and de-risking screening workflows [1].

SAH-SOS1A TFA: Quantitative Head-to-Head Evidence Against Validated and False-Positive KRAS Inhibitor Comparators


Orthogonal Biophysical Binding: SAH-SOS1A Shows No Detectable KRAS Engagement by SPR and ITC, in Contrast to KRpep-2d

In the Ng et al. (2019) replication study, SAH-SOS1A was subjected to surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC)—reporter-free biophysical techniques that do not rely on fluorescent labels. SAH-SOS1A showed no binding signal to KRAS in either SPR or ITC, whereas the validated macrocyclic peptide KRpep-2d (positive control) confirmed KRAS binding with a Kd of 8.9 nM for KRAS G12D in the SPR assay [1]. The initial fluorescence polarization (FP) binding signal (reported EC50 = 106–175 nM) was completely abolished by adding 0.01% Triton X-100 detergent, indicating that the apparent FP signal was an artifact of peptide adsorption to the microplate surface rather than authentic KRAS binding [1].

KRAS inhibitor validation biophysical screening surface plasmon resonance false-positive detection

Mechanism of Cytotoxicity: SAH-SOS1A Kills Cells via Membrane Lysis (LDH Release EC50 10–30 µM), Not On-Target KRAS Pathway Inhibition

The Ng et al. (2019) study demonstrated that SAH-SOS1A induces cell membrane rupture, as quantified by lactate dehydrogenase (LDH) release with an EC50 of 10–30 µM, which closely overlaps with its reported cytotoxicity IC50 range of 5–15 µM against KRAS-mutant cancer cell lines [1]. By contrast, the validated positive-control peptide KRpep-2d suppresses ERK phosphorylation and A427 cell proliferation at 30 µM without causing membrane lysis, consistent with on-target KRAS pathway inhibition [2]. The small-molecule SOS1 inhibitor BI-3406 inhibits SOS1–KRAS interaction with an IC50 of 5 nM and reduces GTP-loaded KRAS without inducing non-specific LDH release at comparable multiples of its IC50 .

cytotoxicity mechanism LDH release assay membrane integrity counter-screen

Thermal Stability and Protein Conformation: SAH-SOS1A Destabilizes KRAS, Whereas KRpep-2d Confers Stabilization

In thermal shift assays (differential scanning fluorimetry), addition of SAH-SOS1A decreased the melting temperature (Tm) of KRAS protein compared to the no-ligand control, indicating ligand-induced protein destabilization rather than stabilization [1]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) confirmed this finding: SAH-SOS1A induced increased deuterium uptake across the entire KRAS protein, consistent with global unfolding, whereas the validated peptide KRpep-2d conferred protection from deuterium exchange specifically at the expected binding interface (switch I/II regions), confirming a defined binding mode [1]. The small-molecule inhibitor BI-3406 binds the SOS1 catalytic domain with a Kd of 9.7 nM and stabilizes the SOS1 protein conformation, as confirmed by co-crystallography .

thermal shift assay protein stability HDX-MS target engagement validation

Selectivity Profiling: SAH-SOS1A Exhibits Equivalent Anti-Proliferative Activity in KRAS-Independent vs. KRAS-Dependent Cell Lines

The original Leshchiner et al. (2015) study reported that SAH-SOS1A impairs viability of 13 KRAS-mutant cancer cell lines with IC50 values of 5–15 µM and that a series of alanine-scan mutants showed correlation between KRAS binding and cytotoxicity [1]. However, Ng et al. (2019) demonstrated that SAH-SOS1A also potently inhibits proliferation of U-2 OS (osteosarcoma) and A549 (lung adenocarcinoma) cells, both of which are KRAS-independent in their growth and survival [2]. In contrast, BI-3406 selectively inhibits proliferation of KRAS-mutant cell lines (e.g., H358, SW480) while sparing KRAS-WT lines at comparable concentrations, and its anti-tumor activity in xenograft models is restricted to KRAS-mutant tumors [3].

selectivity profiling KRAS-independence counter-screen off-target activity

TFA Salt vs. Free-Base Form: Molecular Weight, CAS Differentiation, and Storage Stability Considerations

SAH-SOS1A is commercially available in two forms: the free base (CAS 1652561-87-9, molecular formula C100H159N27O28, MW 2187.5 g/mol) and the TFA salt (CAS 2896737-31-6, molecular formula C102H160F3N27O30, MW 2301.55 g/mol) [1]. The TFA salt contains one trifluoroacetate counterion (CF₃COO⁻, +114.0 Da mass shift). Vendor datasheets report that the TFA salt powder is stable for ≥3 years at −20°C, while stock solutions demonstrate 6-month stability at −80°C and 1-month stability at −20°C [1]. For solution-based assays requiring precise molar calculations, the 114 Da mass difference between the free base and TFA salt must be accounted for to avoid ~5% error in concentration calculations [1]. No published head-to-head comparison of bioactivity between the free base and TFA salt exists; vendors report identical EC50 and IC50 ranges for both forms, consistent with the TFA counterion not participating in the peptide–KRAS interaction .

salt form selection TFA counterion molecular weight storage stability peptide formulation

Broad Mutant Coverage Claim vs. Validated Pan-KRAS Inhibitors: Binding Data Contextualized by False-Positive Findings

The original publication reported that SAH-SOS1A binds wild-type KRAS and five clinically relevant KRAS mutants (G12D, G12V, G12C, G12S, Q61H) with EC50 values of 106, 109, 154, 140, 155, and 175 nM respectively by FP assay [1]. Sigma-Aldrich independently reports tighter EC50 values: 79, 61, 103, 129, 140, and 124 nM for WT, G12D, G12V, G12C, G12S, and Q61H, respectively . This was described as the broadest-spectrum KRAS mutant binder reported at the time [1]. However, given the subsequent demonstration that the FP binding signal is a detergent-sensitive artifact and that no binding is detected by SPR or ITC, these EC50 values do not represent authentic KRAS binding affinities [2]. By contrast, BI-3406 has been independently validated to inhibit SOS1-mediated activation of multiple KRAS mutants (G12D IC50 = 4.0 nM; G13D IC50 = 24.0 nM) through direct SOS1 catalytic domain binding confirmed by co-crystallography .

KRAS mutant coverage G12D G12V G12C Q61H pan-KRAS inhibitor

SAH-SOS1A TFA: Legitimate Research Application Scenarios Based on Validated Evidence


False-Positive Reference Standard for KRAS Inhibitor Screening Assay Validation

SAH-SOS1A TFA is one of the best-characterized false-positive molecules in the KRAS inhibitor field, with documented assay interference mechanisms (microplate adsorption, detergent-sensitive FP signal, protein destabilization, membrane lysis) across five orthogonal biophysical and cellular techniques [1]. It can serve as a validated false-positive reference compound when establishing KRAS inhibitor screening cascades. Following the Ng et al. (2019) framework, SAH-SOS1A TFA (5–50 µM) can be included alongside a validated true-positive control (e.g., KRpep-2d at 1–30 µM or BI-3406 at 1–1000 nM) to confirm that each assay in the screening funnel distinguishes genuine from artifactual KRAS binders [1]. The key readouts to benchmark include: FP signal ± 0.01% Triton X-100 (SAH-SOS1A signal should disappear), SPR sensorgram (should be flat), DSF thermal shift (should show destabilization, not stabilization), and LDH release counter-screen (should be positive at viability IC50 concentrations). This application is particularly valuable for CROs and pharmaceutical discovery groups establishing or auditing KRAS-targeting peptide screening workflows [1].

Membrane Lysis Positive Control in Cytotoxicity Counter-Screening Panels

SAH-SOS1A TFA induces dose-dependent LDH release with an EC50 of 10–30 µM across multiple cell lines, overlapping with its viability IC50 range of 5–15 µM [1]. This well-characterized membrane-lytic profile makes it a useful positive control compound for cytotoxicity counter-screening panels designed to flag membrane-disrupting false positives. In a standard counter-screen workflow, test compounds are run in parallel with SAH-SOS1A TFA (1–40 µM) as the membrane lysis positive control, and LDH release is quantified using the CytoTox-ONE assay at 24 h. Compounds whose viability IC50 falls within 3-fold of their LDH EC50—as is the case for SAH-SOS1A—should be flagged as potential membrane-active false positives [1]. This application is directly applicable to hit triage in KRAS, RAS, and broader oncology drug discovery programs where peptide-based or hydrophobic small-molecule hits may carry membrane-disruption liabilities [1][2].

Teaching and Training Tool for Drug Discovery False-Positive Recognition

SAH-SOS1A TFA represents an extensively documented case study in peptide false-positive recognition, suitable for graduate-level and industry training programs in drug discovery. The compound's trajectory—from high-profile publication (PNAS 2015) claiming nanomolar KRAS binding across six mutants [1], through independent replication failure across five biophysical methods (SPR, ITC, DSF, HDX-MS, detergent-sensitive FP) and two cellular counter-screens (LDH release, KRAS-independent cell line activity) [2]—provides a complete narrative arc for teaching the importance of orthogonal validation. Training modules can incorporate SAH-SOS1A TFA alongside cyclorasin 9A5 (another false-positive peptide with IC50 120 nM for K-Ras G12V) and a validated comparator (KRpep-2d, Kd 8.9 nM) to illustrate the full spectrum of assay validation rigor [2]. Institutions procuring SAH-SOS1A TFA for educational purposes benefit from the extensive published characterization data that enables reproducible demonstration of false-positive detection methods.

Stapled Peptide Physicochemical Behavior Reference for Formulation and Solubility Studies

SAH-SOS1A TFA can serve as a reference hydrocarbon-stapled peptide for studying the physicochemical properties of this modality, independent of its target-binding claims. With a molecular weight of 2301.55 Da, an i,i+4 all-hydrocarbon staple, and verified cell permeability (confirmed by confocal microscopy and high-content imaging in the original study [1]), SAH-SOS1A TFA is useful for benchmarking stapled peptide solubility, aggregation propensity, and cellular uptake in formulation development. The compound is soluble in DMSO, and its solution stability (6 months at −80°C as TFA salt) provides a baseline for comparing the storage behavior of other stapled peptide candidates [3]. Researchers developing stapled peptide therapeutics can use SAH-SOS1A TFA as a physicochemical comparator when characterizing novel constructs, with the caveat that its bioactivity claims have not survived orthogonal validation [2]. This application is particularly relevant for peptide engineering laboratories and CDMOs involved in stapled peptide manufacturing process development [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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